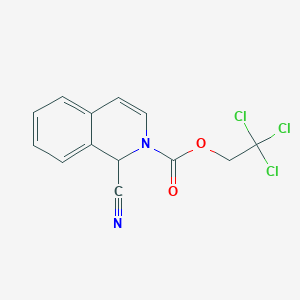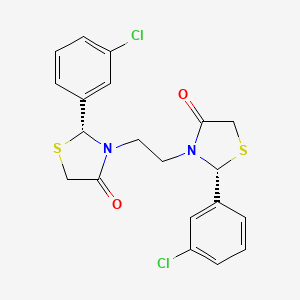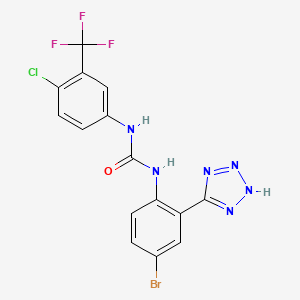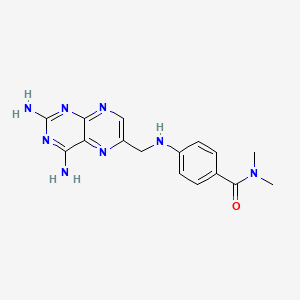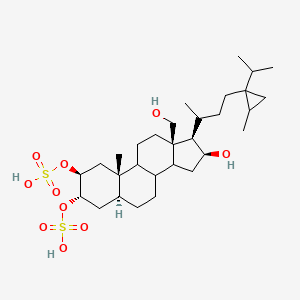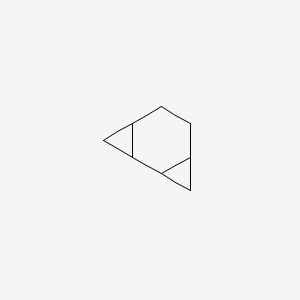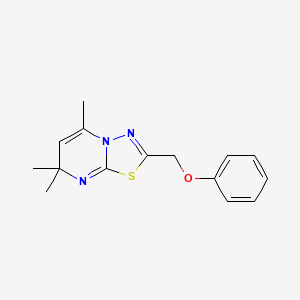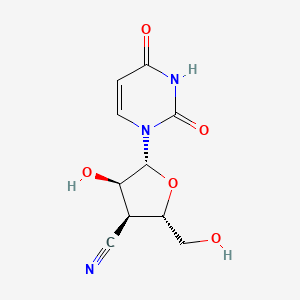
Uridine, 3'-cyano-3'-deoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine, 3’-cyano-3’-deoxy- is a nucleoside analog that has garnered interest in various fields of scientific research. This compound is a derivative of uridine, where the hydroxyl group at the 3’ position is replaced by a cyano group. This structural modification imparts unique chemical and biological properties to the compound, making it a valuable tool in medicinal chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 3’-cyano-3’-deoxy- typically involves the modification of uridine through a series of chemical reactions. One common method includes the activation of the 3’-hydroxyl group followed by nucleophilic substitution with a cyanide source. This can be achieved using reagents such as trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of Uridine, 3’-cyano-3’-deoxy- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
化学反应分析
Types of Reactions
Uridine, 3’-cyano-3’-deoxy- undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under specific conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
科学研究应用
Uridine, 3’-cyano-3’-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds.
作用机制
The mechanism of action of Uridine, 3’-cyano-3’-deoxy- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It can inhibit enzymes such as uridine phosphorylase, which plays a role in nucleotide metabolism. This inhibition can lead to the disruption of DNA and RNA synthesis, ultimately affecting cell proliferation and survival .
相似化合物的比较
Similar Compounds
3’-Azido-3’-deoxyuridine: Another nucleoside analog with an azido group at the 3’ position.
3’-Fluoro-3’-deoxyuridine: Contains a fluoro group at the 3’ position.
3’-Amino-3’-deoxyuridine: Features an amino group at the 3’ position.
Uniqueness
Uridine, 3’-cyano-3’-deoxy- is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool for studying nucleic acid interactions and developing new therapeutic agents .
属性
CAS 编号 |
121123-90-8 |
|---|---|
分子式 |
C10H11N3O5 |
分子量 |
253.21 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C10H11N3O5/c11-3-5-6(4-14)18-9(8(5)16)13-2-1-7(15)12-10(13)17/h1-2,5-6,8-9,14,16H,4H2,(H,12,15,17)/t5-,6-,8-,9-/m1/s1 |
InChI 键 |
LQCFXQFCWDHFAZ-SQEXRHODSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)C#N)O |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



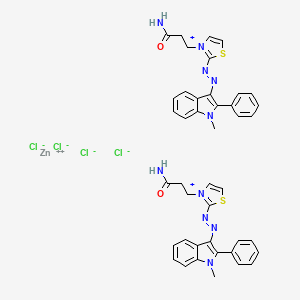

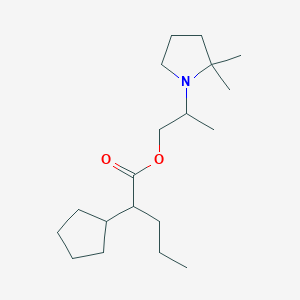
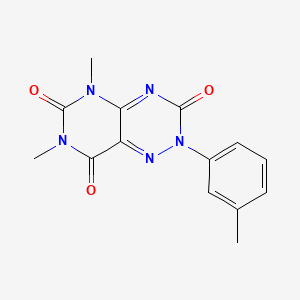

![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)
